ethyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Description
Ethyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound characterized by a fused pyrazole-triazine core. Key structural features include:
- 4-Fluorophenyl substituent at position 8, which enhances metabolic stability and bioavailability due to fluorine's electronegativity and lipophilic nature .
- Methyl groups at positions 4 and 7, contributing to steric stabilization and modulating solubility.
- Ethyl carboxylate at position 3, influencing pharmacokinetic properties such as hydrolysis resistance compared to methyl esters .
This compound is part of the pyrazolo-triazine class, known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Its synthesis typically involves multi-step reactions, such as cyclization and functional group modifications under controlled conditions (e.g., dichloromethane solvent, TLC monitoring) .
Properties
IUPAC Name |
ethyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c1-4-23-16(22)14-10(3)21-15(19-18-14)13(9(2)20-21)11-5-7-12(17)8-6-11/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMHHNGJBDUWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=C(C=C3)F)N=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrazolo-triazine framework with an ethyl ester functional group and a fluorophenyl substituent. The molecular formula is , and its molecular weight is approximately 293.30 g/mol. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.
Research indicates that compounds with similar structures often exhibit various biological activities due to their ability to interact with multiple molecular targets. This compound may exert its effects through:
- Inhibition of Enzymatic Activity : Similar pyrazolo[5,1-c][1,2,4]triazines have been shown to inhibit enzymes involved in cancer progression.
- Induction of Apoptosis : Studies suggest that compounds in this class can trigger apoptotic pathways in cancer cells by activating caspases and modulating pro-apoptotic proteins such as p53.
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various bacterial strains.
Anticancer Activity
A study investigating the anticancer properties of related pyrazolo[5,1-c][1,2,4]triazines found that these compounds demonstrated cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The most active derivatives induced apoptosis through caspase activation and inhibited NF-κB signaling pathways .
Antimicrobial Activity
This compound has also shown promise in antimicrobial applications. In vitro studies reported significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against common pathogens was determined to be around 256 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by variations in its chemical structure. A comparative analysis with other compounds reveals the following insights:
| Compound Name | Structure Type | Notable Activity | Unique Features |
|---|---|---|---|
| This compound | Pyrazolo-triazine | Anticancer & Antimicrobial | Fluorine enhances potency |
| Methyl 8-(3-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | Pyrazolo-triazine | Anticancer | Different methoxy position affects activity |
| Ethyl 8-(4-chlorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | Pyrazolo-triazine | Antimicrobial | Chlorine substituent enhances potency |
Case Study 1: Anticancer Efficacy
In a recent study focusing on similar pyrazolo derivatives, it was found that certain compounds exhibited stronger cytotoxicity than traditional chemotherapeutics like cisplatin. The mechanism involved increased apoptosis through the activation of multiple caspases and modulation of key survival pathways such as mTOR inhibition and autophagy induction .
Case Study 2: Antimicrobial Effectiveness
Another investigation highlighted the antimicrobial efficacy of ethyl derivatives against resistant strains of bacteria. The study demonstrated that modifications in substituents significantly impacted the antimicrobial potency and spectrum of activity against pathogens like E. coli and S. aureus .
Comparison with Similar Compounds
Table 1: Substituent-Driven Properties of Selected Pyrazolo-Triazine Derivatives
Key Observations:
Fluorine vs. Chlorine Substituents :
- The 4-fluorophenyl group in the target compound improves metabolic stability compared to 4-chlorophenyl analogs, which exhibit higher potency but poorer solubility due to chlorine's larger atomic radius and hydrophobicity .
- Fluorine's electronegativity enhances binding affinity to target proteins via polar interactions .
Ester Group Influence :
- Ethyl esters (e.g., target compound) demonstrate slower hydrolysis rates than methyl esters (e.g., ), prolonging in vivo activity .
Methoxy vs. Methyl Groups :
- Methoxy substituents () improve aqueous solubility but are prone to demethylation, reducing metabolic stability. Methyl groups (target compound) balance lipophilicity and stability .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of ethyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate?
- Methodology : Use a stepwise approach with controlled reaction parameters. For example, adjust solvent polarity (e.g., dichloromethane or THF) to stabilize intermediates and reduce side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize catalyst systems (e.g., palladium or acid/base catalysts) to enhance regioselectivity .
- Key Variables : Temperature (60–120°C), solvent choice, and stoichiometric ratios of reactants. For analogs, yields improved from 45% to 72% when using dichloromethane instead of DMF due to reduced decomposition .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorophenyl analysis) with high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography is recommended for resolving ambiguities in fused-ring systems, as seen in structurally similar pyrazolo-triazine derivatives .
- Example : In analogs, ¹H NMR revealed distinct methyl group signals at δ 2.3–2.5 ppm, while ¹⁹F NMR confirmed para-fluorophenyl substitution patterns .
Q. How does the 4-fluorophenyl substituent influence the compound’s biological activity compared to other aryl groups?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with methoxy, chloro, or unsubstituted phenyl groups. Compare in vitro bioactivity (e.g., enzyme inhibition assays).
- Data : Methoxy-substituted analogs showed reduced lipophilicity (logP = 2.1 vs. 3.5 for fluoro-substituted) but higher solubility, while chloro-substituted derivatives exhibited stronger enzyme binding due to electron-withdrawing effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo-triazine derivatives?
- Methodology : Perform meta-analysis of published datasets, focusing on variables like assay conditions (e.g., cell line variability, incubation time) and compound purity. For instance, discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from differences in ATP concentrations in kinase assays .
- Case Study : A 2025 study attributed conflicting anticancer results to impurities in crude synthesis products; HPLC purification (>95% purity) resolved inconsistencies .
Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?
- Methodology : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to model interactions with kinases or receptors. Validate predictions with mutagenesis studies.
- Example : For a triazine analog, docking revealed hydrogen bonding with kinase active-site residues (e.g., Asp 184), while MD simulations confirmed stability over 100 ns .
Q. How do methyl and ethyl ester groups at position 3 impact metabolic stability?
- Methodology : Compare in vitro microsomal stability (human liver microsomes) of methyl vs. ethyl esters. Methyl esters often exhibit faster hydrolysis rates due to lower steric hindrance.
- Data : Ethyl esters showed 2.5-fold higher half-lives (t₁/₂ = 120 min) than methyl esters (t₁/₂ = 48 min) in microsomal assays, suggesting better metabolic stability for ethyl derivatives .
Q. What strategies mitigate poor aqueous solubility of this lipophilic compound in pharmacological studies?
- Methodology : Use co-solvents (e.g., PEG-400), lipid-based nanoformulations, or prodrug approaches. For analogs, cyclodextrin inclusion complexes improved solubility from 0.1 mg/mL to 2.5 mg/mL .
Experimental Design & Data Analysis
Q. How to design a robust SAR study for optimizing anticancer activity?
- Framework :
Core Modifications : Vary substituents at positions 4, 7, and 2.
Assays : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) and counter-screen for cytotoxicity in non-cancerous cells (e.g., HEK293).
Data Analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, π-values) with bioactivity .
Q. What statistical methods are suitable for analyzing dose-response data with high variability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
